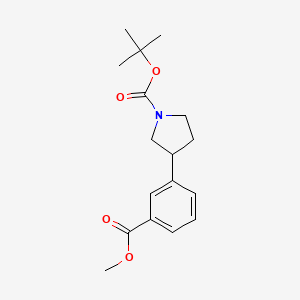

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate

Description

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a 3-(methoxycarbonyl)phenyl substituent at the C3 position of the pyrrolidine ring. This compound is frequently utilized as an intermediate in organic synthesis, particularly in pharmaceutical research. A key reaction involves its hydrolysis under basic conditions (NaOH/EtOH/H₂O at 29°C), which cleaves the methyl ester to yield a carboxylic acid derivative with 98% efficiency . This high yield underscores its utility in sequential synthetic steps, such as amide bond formation or further functionalization.

Properties

Molecular Formula |

C17H23NO4 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

tert-butyl 3-(3-methoxycarbonylphenyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(20)18-9-8-14(11-18)12-6-5-7-13(10-12)15(19)21-4/h5-7,10,14H,8-9,11H2,1-4H3 |

InChI Key |

AZXAUIJXSVWHIA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=CC=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate as a starting material. This compound can be synthesized by the reaction of tert-butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate with methoxycarbonyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxycarbonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as Dess-Martin periodinane for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific context and application .

Comparison with Similar Compounds

Positional Isomers: Meta vs. Para Substituents

- Target Compound: tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate Substituent: 3-(methoxycarbonyl)phenyl (meta position). Molecular Formula: C₁₇H₂₃NO₄. Molecular Weight: 305.37 g/mol. Reactivity: Rapid hydrolysis of the methyl ester under mild basic conditions .

- Para Isomer: tert-butyl 3-(4-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate Substituent: 4-(methoxycarbonyl)phenyl (para position). Molecular Formula: C₁₇H₂₃NO₄. Molecular Weight: 305.37 g/mol.

Carbamoyl vs. Ester Functional Groups

- tert-Butyl 3-(N-methoxy-N-methylcarbamoyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₂H₂₂N₂O₄. Molecular Weight: 258.32 g/mol. Substituent: Methoxy-methylcarbamoyl group. CAS: 569667-93-2 . This structural variation also impacts reactivity, as carbamoyl groups are less prone to hydrolysis than esters.

Fluorinated Derivatives

- tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate Molecular Formula: C₁₁H₁₈F₃NO₃. Molecular Weight: 281.26 g/mol. Substituents: Hydroxy, methyl, and trifluoromethyl groups. Key Feature: The trifluoromethyl group increases lipophilicity and metabolic stability, making this compound advantageous in drug design for improved membrane permeability .

- tert-Butyl 3,3-difluoro-4-(hydroxymethyl)-4-methyl-pyrrolidine-1-carboxylate Molecular Formula: C₁₂H₂₁F₂NO₃. Molecular Weight: 265.30 g/mol. Substituents: Difluoro and hydroxymethyl groups.

Piperidine vs. Pyrrolidine Core Structures

- tert-Butyl 3-(3-amino-1H-pyrazol-5-yl)piperidine-1-carboxylate Molecular Formula: C₁₃H₂₂N₄O₂. Molecular Weight: 278.35 g/mol. Core Structure: Piperidine (6-membered ring). However, increased ring size may also affect synthetic accessibility .

Heterocyclic and Aromatic Modifications

- tert-Butyl 3-(benzo[d]oxazol-2-ylamino)pyrrolidine-1-carboxylate Molecular Formula: C₁₆H₂₁N₃O₃. Molecular Weight: 303.36 g/mol. Substituent: Benzooxazolylamino group. Key Feature: The benzooxazole moiety introduces aromatic π-system interactions, which could enhance binding to proteins or nucleic acids in medicinal chemistry applications .

Biological Activity

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant data and case studies.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the pyrrolidine ring and the introduction of the methoxycarbonyl group. The reaction conditions often require specific catalysts and solvents to optimize yield and purity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the methoxycarbonyl group enhances its lipophilicity, allowing for better membrane permeability and interaction with target sites.

Key Interactions:

- Hydrogen Bonding : The pyrrolidine nitrogen can form hydrogen bonds with active sites on enzymes.

- π-π Stacking : The aromatic ring can engage in π-π stacking interactions, which are crucial for binding affinity.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Effects : Studies have shown that derivatives of pyrrolidine compounds can act as effective inflammation mediators. For instance, a related compound demonstrated significant inhibition of inflammatory cytokines in vitro .

- Antioxidant Properties : Preliminary data suggest that this compound may exhibit antioxidant activity, which could be beneficial in mitigating oxidative stress-related diseases.

Case Studies

- Inflammation Mediators : In a study focusing on the anti-inflammatory properties of pyrrolidine derivatives, this compound was evaluated for its ability to inhibit pro-inflammatory cytokines. Results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in chronic inflammatory conditions .

- Cancer Research : Another study investigated the effects of similar compounds on cancer cell lines. The compound showed promising results in inhibiting cell proliferation in specific cancer types, highlighting its potential as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C14H19N3O3 |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | tert-butyl 3-(3-methoxycarbonyl)phenyl)pyrrolidine-1-carboxylate |

| Biological Activities | Anti-inflammatory, Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.